molecular formula C19H17ClN2OS B2460180 3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896613-94-8

3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2460180
CAS No.: 896613-94-8
M. Wt: 356.87
InChI Key: XRGNWLRGXZNAQG-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide moiety, a thiazole ring, and a chloro-substituted phenyl group. Benzamides are a class of compounds that have a wide range of applications in medicinal chemistry due to their bioactivity . Thiazoles are heterocyclic compounds that are also known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms in the molecule.

Scientific Research Applications

Anticancer Activity

Compounds with structures related to 3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide have been designed, synthesized, and evaluated for their anticancer activity. A study by Ravinaik et al. (2021) demonstrated that derivatives of benzamides with thiazol moieties exhibited moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This indicates the compound's potential as a scaffold for developing anticancer agents.

Antimicrobial and Antifungal Activities

Research has shown that thiazole derivatives possess significant antimicrobial and antifungal properties. For instance, Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as against fungal strains. Such findings suggest the potential use of this compound in developing new antimicrobial and antifungal agents.

Gelation Properties

A study by Yadav & Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives. Two specific amides exhibited gelation towards ethanol/water and methanol/water mixtures, indicating the compound's potential application in creating stable gels for various purposes, including drug delivery systems.

Synthesis of Heterocyclic Compounds

The ability to form heterocyclic compounds is a significant aspect of research involving thiazole and benzamide derivatives. Studies such as those by Basheer & Rappoport (2006) have explored reactions leading to the formation of oxazolidines, thiazolidines, and oxazines, showcasing the versatility of these compounds in synthetic organic chemistry. This suggests potential applications in synthesizing novel organic molecules with diverse biological activities.

Crystal Engineering and Material Science

Compounds containing thiazole and benzamide functionalities have also been investigated for their crystal engineering properties. For example, Sharma et al. (2016) studied the crystal structure of a related compound, emphasizing the importance of non-covalent interactions in material science. Such studies highlight the potential of this compound in the development of materials with specific structural and functional properties.

Properties

IUPAC Name

3-chloro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-13-5-7-14(8-6-13)19-22-17(12-24-19)9-10-21-18(23)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGNWLRGXZNAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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